molecular formula C11H11NO2S B14126587 2-(3,5-Dimethoxyphenyl)thiazole

2-(3,5-Dimethoxyphenyl)thiazole

Cat. No.: B14126587
M. Wt: 221.28 g/mol
InChI Key: ILIHJAIZYLCDOX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 3,5-dimethoxyphenyl group. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)thiazole typically involves the reaction of 3,5-dimethoxybenzaldehyde with thioamide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)thiazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3,5-dimethoxyphenyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C11H11NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h3-7H,1-2H3

InChI Key

ILIHJAIZYLCDOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=CS2)OC

Origin of Product

United States

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